molecular formula C25H23NO5 B13126847 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione CAS No. 77900-80-2

1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione

Cat. No.: B13126847
CAS No.: 77900-80-2
M. Wt: 417.5 g/mol
InChI Key: DUSBOGHMTIUAOH-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C({25})H({23})NO(_{5}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique structure with various functional groups, including amino, hydroxy, and phenoxy groups. This compound is known for its vibrant color and is used in various applications, particularly in the field of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. One common method includes the following steps:

    Nitration: Anthracene is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.

    Etherification: The phenoxy group is introduced via etherification with 4-(pentyloxy)phenol.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

    Substitution: Halogenation can be achieved using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the hydroquinone form.

Scientific Research Applications

1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-hydroxy-2-phenoxyanthraquinone
  • 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione
  • 1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthracene-9,10-dione

Uniqueness

1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s solubility and stability, making it particularly valuable in industrial applications.

Properties

CAS No.

77900-80-2

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-pentoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C25H23NO5/c1-2-3-6-13-30-15-9-11-16(12-10-15)31-20-14-19(27)21-22(23(20)26)25(29)18-8-5-4-7-17(18)24(21)28/h4-5,7-12,14,27H,2-3,6,13,26H2,1H3

InChI Key

DUSBOGHMTIUAOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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